1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-(3-Chloro-4-methylphenyl)piperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chloro groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group would yield the corresponding sulfonic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
- 1-(4-Methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
- 1-(3-Chloro-4-methylphenyl)-4-(4-chlorobenzenesulfonyl)piperazine
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine is unique due to the specific arrangement of chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H17Cl3N2O2S |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H17Cl3N2O2S/c1-12-2-3-13(10-16(12)19)21-6-8-22(9-7-21)25(23,24)14-4-5-15(18)17(20)11-14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
KPGYAVRWLMRAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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